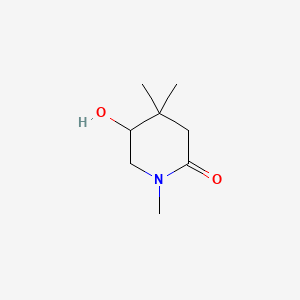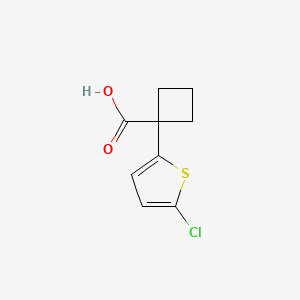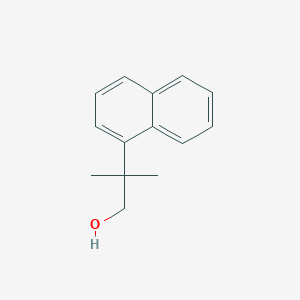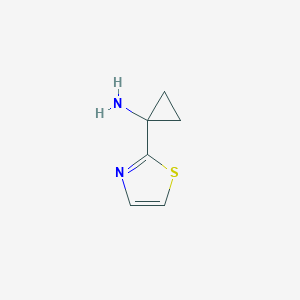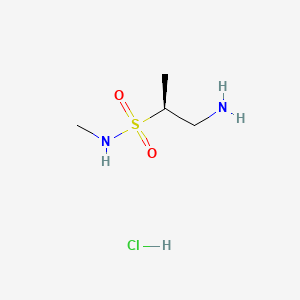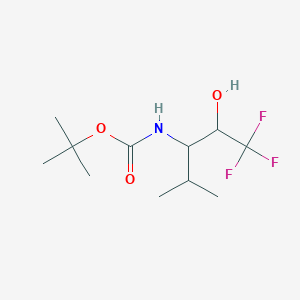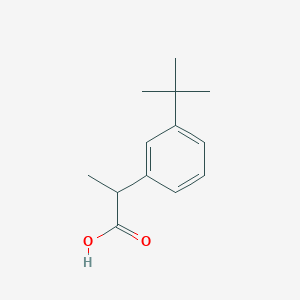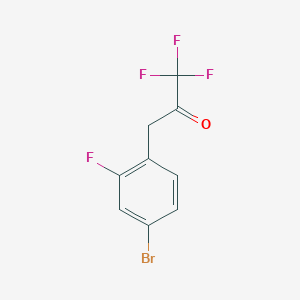![molecular formula C9H18ClNO B13591771 1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride](/img/structure/B13591771.png)
1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and stable structure, which can be advantageous in drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride typically involves the reaction of a suitable azaspiro compound with methoxymethyl chloride in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. Common bases used in this reaction include sodium hydride or potassium tert-butoxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The azaspiro ring can be reduced under hydrogenation conditions to yield a more saturated compound.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiolates can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated azaspiro compounds.
Substitution: Various substituted azaspiro derivatives.
Applications De Recherche Scientifique
1-(Methoxymethyl)-6-azaspiro[2
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in the design of bioactive compounds.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The methoxymethyl group can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
1-(Methoxymethyl)-6-azaspiro[2.5]octane: Lacks the hydrochloride group, which may affect its solubility and reactivity.
6-Azaspiro[2.5]octane: The absence of the methoxymethyl group results in different chemical properties and reactivity.
1-(Methoxymethyl)-6-azaspiro[2.5]octane-2-one:
Uniqueness: 1-(Methoxymethyl)-6-azaspiro[2.5]octanehydrochloride is unique due to its combination of a spirocyclic structure and a methoxymethyl group, which provides distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in aqueous solutions, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C9H18ClNO |
|---|---|
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
2-(methoxymethyl)-6-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-11-7-8-6-9(8)2-4-10-5-3-9;/h8,10H,2-7H2,1H3;1H |
Clé InChI |
HHLHYYBAXUBAQZ-UHFFFAOYSA-N |
SMILES canonique |
COCC1CC12CCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(aminomethyl)-3-methylcyclobutyl]methanolhydrochloride,Mixtureofdiastereomers](/img/structure/B13591695.png)

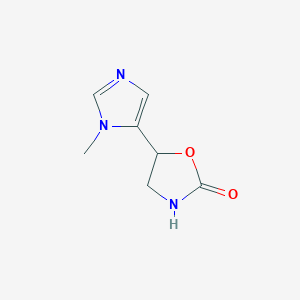
![5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid](/img/structure/B13591728.png)
